molecular formula C22H25NO6 B13973565 (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid

Cat. No.: B13973565
M. Wt: 399.4 g/mol
InChI Key: MSVWUXLRSKRKFZ-OTWHNJEPSA-N
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Description

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid is a chiral oxazolidine derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid typically involves the following steps:

    Formation of the oxazolidine ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic conditions.

    Introduction of the Boc protecting group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halides or through palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazolidine ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, palladium catalysts

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives

    Reduction: Formation of amino alcohols

    Substitution: Formation of various substituted oxazolidine derivatives

Scientific Research Applications

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigation of its role in drug development, particularly in the synthesis of chiral drugs.

    Industry: Application in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and target molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
  • (2S)-2-(4-methoxy)benzyl-3-dehydroquinic acid

Uniqueness

(2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid is unique due to its specific stereochemistry and the presence of both methoxyphenyl and phenyl groups. This combination of features makes it particularly useful as a chiral auxiliary in asymmetric synthesis, providing a distinct advantage over other similar compounds.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(2S,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19-/m0/s1

InChI Key

MSVWUXLRSKRKFZ-OTWHNJEPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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